molecular formula C15H14FN B14138583 4-Fluoro-N-(2-vinylbenzyl)aniline

4-Fluoro-N-(2-vinylbenzyl)aniline

Cat. No.: B14138583
M. Wt: 227.28 g/mol
InChI Key: XQWLBTBGVDBMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14FN It is characterized by the presence of a fluorine atom attached to the benzene ring and a vinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-vinylbenzyl)aniline typically involves the reaction of 4-fluoroaniline with 2-vinylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-vinylbenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

4-Fluoro-N-(2-vinylbenzyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets through various pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The vinyl group can participate in polymerization reactions, contributing to the compound’s utility in material science.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the vinyl group, making it less versatile in polymerization reactions.

    N-(2-vinylbenzyl)aniline: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.

    4-Fluoro-N-methylaniline: Contains a methyl group instead of the vinyl group, affecting its reactivity and applications.

Uniqueness

4-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

N-[(2-ethenylphenyl)methyl]-4-fluoroaniline

InChI

InChI=1S/C15H14FN/c1-2-12-5-3-4-6-13(12)11-17-15-9-7-14(16)8-10-15/h2-10,17H,1,11H2

InChI Key

XQWLBTBGVDBMSV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CNC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.